molecular formula C6H2Br2N2S B177419 5,6-Dibromo-2,1,3-benzothiadiazole CAS No. 18392-81-9

5,6-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B177419
CAS No.: 18392-81-9
M. Wt: 293.97 g/mol
InChI Key: XIDGOHYQUCNHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of this compound involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo .


Molecular Structure Analysis

The molecular formula of this compound is C6H2Br2N2S . The structure of the benzothiadiazole ring suggests a quinonoid character .


Chemical Reactions Analysis

Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .

Scientific Research Applications

Optoelectronic Device Building Blocks

5,6-Dibromo-2,1,3-benzothiadiazole derivatives are used as building blocks for high-performance optoelectronics devices. A study by Hayashi, Koizumi, and Kamiya (2017) in "Crystal Growth & Design" reported the elastic bending flexibility and crystalline-state fluorescence of 4,7-dibromo-2,1,3-benzothiadiazole, demonstrating its potential in flexible optoelectronics (Hayashi, Koizumi, & Kamiya, 2017).

Synthesis of Conjugated Polymers

Zhang et al. (2014) in the "Journal of Polymer Science Part A" detailed the synthesis of poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctylfluorene) through direct arylation polycondensation. This process is crucial for creating polymers with specific electronic properties (Zhang et al., 2014).

Small Band Gap Polymers

Wang et al. (2010) in "Organic letters" explored the modification of 4,7-dibromo-2,1,3-benzothiadiazole for developing small band gap polymers, crucial for solar cell applications. Their research showed the potential of these polymers in bulk heterojunction solar cells (Wang et al., 2010).

Luminescent Material Synthesis

The synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole, including 4-bromo-7-carbazyl-[2,1,3]-benzothiadiazole, were explored by Tao et al. (2011) in "Synthetic Metals". This work highlighted the potential of these materials in advanced lighting and display technologies (Tao et al., 2011).

Halogen and Chalcogen Bonding Studies

A study by Pavan et al. (2015) in "The Journal of Physical Chemistry B" utilized 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole to evaluate halogen and chalcogen bonding. This research contributes to the understanding of these bonds in molecular structures (Pavan et al., 2015).

Inhibition of Microsomal Oxidation

Gil and Wilkinson (1977) in "Pesticide Biochemistry and Physiology" investigated 1,2,3-benzothiadiazoles as inhibitors of microsomal oxidation. Their findings provide insights into the biochemical interactions of these compounds (Gil & Wilkinson, 1977).

Light Technology Applications

Neto et al. (2013) in the "European Journal of Organic Chemistry" reviewed the synthesis, properties, reactions, and applications of 2,1,3-benzothiadiazole in light technology, emphasizing its significance in organic electronic devices (Neto et al., 2013).

Solid State Molecular Organization

Langis-Barsetti et al. (2017) in "The Journal of Organic Chemistry" analyzed the structures of benzothiadiazole derivatives to understand their molecular organization in solid state, which is crucial for the development of optoelectronic devices (Langis-Barsetti et al., 2017).

Synthesis for Label-Free DNA Microarrays

Liu and Bazan (2006) in "Nature Protocols" described the synthesis of a cationic conjugated polymer based on 2,1,3-benzothiadiazole for use in label-free DNA microarrays, highlighting its biomedical research applications (Liu & Bazan, 2006).

Safety and Hazards

The safety data sheet for 5,6-Dibromo-2,1,3-benzothiadiazole suggests that it should be handled with care. It is advised to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

The future directions of 5,6-Dibromo-2,1,3-benzothiadiazole are likely to be in the field of organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Properties

IUPAC Name

5,6-dibromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDGOHYQUCNHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453175
Record name 5,6-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18392-81-9
Record name 5,6-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromo-2,1,3-benzothiadiazole
Reactant of Route 2
5,6-Dibromo-2,1,3-benzothiadiazole
Reactant of Route 3
5,6-Dibromo-2,1,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
5,6-Dibromo-2,1,3-benzothiadiazole
Reactant of Route 5
5,6-Dibromo-2,1,3-benzothiadiazole
Reactant of Route 6
5,6-Dibromo-2,1,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.